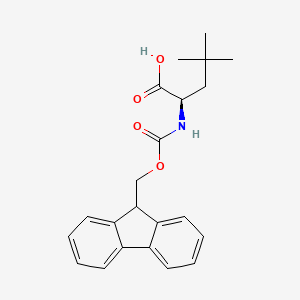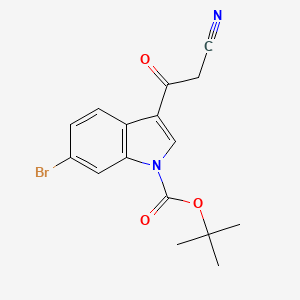
Fmoc-2-aminobenzene-1,4-dicarboxylic acid
Overview
Description
Preparation Methods
The synthesis of Fmoc-2-aminobenzene-1,4-dicarboxylic acid typically involves the functionalization of terephthalic acid linkers. One common method is the biomimetic mineralization strategy, which employs biomacromolecules as nucleation agents to promote the crystallization of MOFs in water at room temperature . This method overcomes pore size limitations presented by traditional post-assembly encapsulation and allows for the formation of crystalline MOFs with functionalized terephthalic acid linkers .
Chemical Reactions Analysis
Fmoc-2-aminobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Fmoc-2-aminobenzene-1,4-dicarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Fmoc-2-aminobenzene-1,4-dicarboxylic acid involves its ability to act as a linker in the formation of MOFs. The amino functionality of the compound accelerates the formation of crystalline MOFs, enabling the immobilization of enzymes and other biomolecules . This process helps to stabilize the enzymes and maintain their catalytic activity in various industrial and research applications .
Comparison with Similar Compounds
Fmoc-2-aminobenzene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:
2-Aminobenzene-1,4-dicarboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Fmoc-2-amino-5-methylbenzoic acid: A derivative with a methyl group, used in similar biochemical applications.
Fmoc-2-amino-3-methylbenzoic acid: Another derivative with a different methyl group position, also used in biochemical research.
These compounds share similar functional groups and applications but differ in their specific chemical structures and properties.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c25-21(26)13-9-10-18(22(27)28)20(11-13)24-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,29)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXYWQCQTBCRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)


![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)









